molecular formula C21H19N3OS B2997534 3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-42-3

3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2997534
CAS RN: 2034555-42-3
M. Wt: 361.46
InChI Key: VKIJCZQAZKTRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned belongs to the class of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . Pyrimidines are important in many biological processes, forming the basis for the nucleic acids DNA and RNA.


Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. Substituents on the pyrimidine ring can greatly influence the compound’s properties .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions. The exact reactions would depend on the substituents present on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrimidine derivative would depend on its exact structure. Factors influencing these properties include the nature and position of substituents on the pyrimidine ring .

Scientific Research Applications

Synthesis and Biological Activity

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The research on similar compounds has shown significant pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. For example, the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives demonstrated moderate to good yields and exhibited high physiological activity, especially in cardiovascular applications (Önal et al., 2008). Another study focused on synthesizing new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, which were characterized by their anti-inflammatory, CNS depressant, and antimicrobial activities, showing some compounds exhibited promising biological activities (Ashalatha et al., 2007).

Antitumor Agents

The design and synthesis of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor applications are notable. A specific study presented a potent dual inhibitor, revealing significant inhibitory activity against TS and DHFR from various sources and demonstrating marked antitumor activity in cell culture (Gangjee et al., 2000). Another approach involved microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, which were evaluated for their antiproliferative activity against cancer cell lines, showing selective cytotoxicity towards cancer cells compared to normal cells (Nagaraju et al., 2020).

Antimicrobial and Antibacterial Activities

Research into pyrimidine derivatives has also led to the development of compounds with significant antimicrobial and antibacterial activities. For instance, the synthesis of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate and its characterization, including X-ray single crystal diffraction and spectroscopic techniques, highlighted its antibacterial activity against Gram-positive and Gram-negative bacterial strains (Lahmidi et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth, survival, and inflammation .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also leads to a reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The compound’s molecular weight is244.355 Da , which is within the optimal range for oral bioavailability

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

Pyrimidines and their derivatives continue to be an area of active research, due to their wide range of biological activities. Future research may focus on synthesizing new pyrimidine derivatives and studying their properties and biological activities .

properties

IUPAC Name

3-methyl-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-8-6-7-11-16(14)13-26-21-23-18-17(15-9-4-3-5-10-15)12-22-19(18)20(25)24(21)2/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIJCZQAZKTRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.